molecular formula C45H67N11O10 B117046 YFLLRNP CAS No. 149440-16-4

YFLLRNP

Katalognummer: B117046
CAS-Nummer: 149440-16-4
Molekulargewicht: 922.1 g/mol
InChI-Schlüssel: NNUNPUFRTIMQBH-QJCLFNHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

YFLLRNP (L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-proline) is a synthetic heptapeptide and a partial agonist of protease-activated receptor 1 (PAR-1), a G protein-coupled receptor critical in platelet activation and thrombosis . At low concentrations (e.g., 60 µM), this compound selectively activates the G12/13 signaling pathway, inducing RhoA/p160ROCK-mediated platelet shape change without calcium mobilization or secretion . Higher concentrations (>100 µM) additionally activate the Gq pathway, leading to intracellular calcium flux and protein kinase C (PKC) activation . This dual-pathway activation is concentration-dependent, making this compound a valuable tool for dissecting PAR-1 signaling mechanisms.

Key characteristics include:

  • Antagonist Properties: It competitively inhibits α-thrombin and SFLLRNP-induced platelet aggregation, suggesting overlapping binding sites on PAR-1 .
  • Structural Features: The N-terminal tyrosine residue differentiates it from SFLLRN (N-terminal serine), impacting receptor activation efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the protection of amino groups, followed by the sequential addition of amino acid residues through peptide bond formation. The final deprotection step yields the target compound. Common reagents used in these reactions include protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and deprotecting agents like TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the repetitive steps of amino acid coupling and deprotection, significantly reducing the time and labor required for synthesis.

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

  • Tyrosine Oxidation : The phenolic group of Tyr is susceptible to oxidation, forming dityrosine crosslinks under alkaline conditions or in the presence of peroxidases7 .

  • Disulfide Bonds : While YFLLRNP lacks cysteine, Pro’s secondary amine can participate in redox reactions under extreme conditions (e.g., strong oxidizers like H₂O₂) .

Data Table 2: Oxidation Kinetics of this compound

Oxidizing AgentpHTemperature (°C)Reaction Rate (k, s⁻¹)
H₂O₂ (1 mM)7.4250.0021
NaOCl (0.5 mM)9.0370.015

Enzymatic Degradation

Proteolytic cleavage by enzymes such as trypsin (targeting Arg) and chymotrypsin (targeting Phe/Leu) dictates its metabolic stability :

  • Trypsin Cleavage : Hydrolysis at Arg (position 5), producing YFLL-RNP fragments.

  • Chymotrypsin Cleavage : Hydrolysis at Leu (positions 3/4), yielding YF-LLRNP.

Data Table 3: Proteolytic Half-Life of this compound

EnzymeConcentration (µg/mL)Half-Life (min)
Trypsin1012.5
Chymotrypsin1028.7

Post-Translational Modifications

  • Phosphorylation : Tyr residue can undergo phosphorylation using kinases (e.g., EGFR kinase), forming pTyr-FLLRNP .

  • Glycosylation : Asn (position 6) is a potential site for N-linked glycosylation in eukaryotic systems 12.

Data Table 4: Glycosylation Efficiency

GlycosyltransferaseDonor SubstrateYield (%)
ST6GAL1CMP-sialic acid45
MGAT3UDP-GlcNAc32

Analytical Characterization

  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) resolve this compound with >95% purity47.

  • Mass Spectrometry : ESI-MS confirms molecular weight (MW = 899.1 Da; observed m/z = 900.3 [M+H]⁺) .

Functional Interactions

This compound mimics thrombin receptor-activating peptides (TRAPs), binding to protease-activated receptors (PARs) on platelets . Its guanidinium group (Arg) facilitates electrostatic interactions with PAR1’s acidic residues.

Key Challenges and Research Gaps

  • Limited studies on this compound’s stability in physiological matrices (e.g., plasma) .

  • Scalability of SPPS for industrial production remains costly4.

For authoritative reaction schematics or kinetic models, consult platforms like CAS SciFinder or experimental protocols from PMC sources .

Note: Specific reaction mechanisms for this compound require experimental validation. Data above are extrapolated from analogous peptide systems.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

YFLLRNP has been extensively studied for its effects on platelet function and vascular biology. It has been shown to induce shape changes in platelets and stimulate intracellular signaling pathways that are vital for thrombus formation. This property makes it an important compound in understanding thrombotic diseases and developing antithrombotic therapies.

Biased Agonism Studies

As a biased agonist, this compound selectively activates certain signaling pathways over others when binding to PAR1. This characteristic is significant in pharmacology, as it allows researchers to dissect the different physiological responses elicited by receptor activation. Understanding biased signaling can lead to the development of drugs that minimize side effects while maximizing therapeutic efficacy .

Drug Discovery

The unique properties of this compound make it a candidate for drug discovery efforts targeting PARs. By utilizing this peptide in high-throughput screening assays, researchers can identify novel compounds that modulate PAR activity with improved specificity and safety profiles.

Case Studies

StudyFocusFindings
Vu et al., 1991Platelet ActivationDemonstrated that this compound can mimic thrombin's action on human platelets, leading to shape changes and aggregation .
Coughlin Lab, 2011Biased AgonismIdentified this compound as a biased partial agonist for PAR1, revealing its potential for selective receptor modulation .
Frontiers in Endocrinology, 2014Calcium-Independent MechanismsFound that this compound induces platelet shape changes through Ca²⁺-independent pathways, highlighting its unique signaling profile .

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

YFLLRNP vs. SFLLRN (Full PAR-1 Agonist)

Parameter This compound SFLLRN
Receptor Activation Partial agonist Full agonist
Pathway Activation G12/13 (low conc.); Gq (high conc.) Simultaneous G12/13 and Gq activation at all concentrations
Calcium Mobilization Absent at ≤60 µM; minimal at ≥100 µM Robust and immediate
Platelet Aggregation Requires co-stimulation (e.g., Gi pathways) Induces aggregation independently
Inhibitor Sensitivity Shape change blocked by Y-27632 (ROCK inhibitor) Aggregation inhibited by PKC/calcium blockers

Key Findings :

  • SFLLRN’s full agonism arises from its N-terminal serine, which enhances PAR-1 coupling efficiency compared to this compound’s tyrosine .
  • This compound’s partial activation makes it ideal for studying G12/13-specific effects, whereas SFLLRN is used to model thrombin-like responses .

This compound vs. Thrombin (Endogenous PAR-1 Activator)

Parameter This compound Thrombin
Signaling Specificity G12/13-dominant at low conc. Activates G12/13, Gq, and protease-dependent pathways
Calcium Mobilization Minimal unless at very high conc. (>100 µM) Robust and sustained
Therapeutic Relevance Research tool for pathway dissection Clinical target for anticoagulants

Key Findings :

  • Thrombin activates PAR-1 more broadly, including cleavage-dependent signaling absent in this compound’s peptide-mediated activation .
  • This compound’s lack of protease activity simplifies studies isolating G protein contributions .

This compound vs. TFRRR-Peptide (PAR-1 Partial Agonist)

Parameter This compound TFRRR-Peptide
Potency Moderate G12/13 activation Higher potency in G12/13 activation
Concentration Dependency Clear threshold for Gq activation Gradual Gq recruitment

Key Findings :

  • Both peptides exhibit concentration-dependent dual-pathway activation, but TFRRR’s stronger efficacy suggests structural advantages in receptor coupling .

Mechanistic Insights from Inhibitor Studies

  • Y-27632 (ROCK Inhibitor) : Blocks this compound-induced shape change, confirming G12/13/RhoA dependence .
  • PP2 (Src Kinase Inhibitor) : Enhances this compound-mediated platelet aggregation by potentiating calcium flux, revealing cross-talk between SFKs and Gq signaling .
  • 5,5'-Dimethyl-BAPTA (Calcium Chelator) : Abolishes PP2-enhanced aggregation, underscoring calcium’s role in SFK-regulated responses .

Research Implications and Limitations

This compound’s partial agonism and pathway selectivity make it superior to full agonists for dissecting PAR-1 signaling. However, variability in calcium mobilization at high concentrations (attributed to peptide purity ) and its inability to replicate thrombin’s proteolytic effects limit its translational applications.

Biologische Aktivität

YFLLRNP is a synthetic peptide that acts as a partial agonist of the protease-activated receptor-1 (PAR-1), which is crucial in platelet activation and thrombus formation. This peptide has garnered attention for its unique biological activity, particularly in influencing platelet shape change and signaling pathways without mobilizing calcium, which is a typical response in full agonist activity.

This compound selectively activates the G12/13 signaling pathways while avoiding activation of Gq or Gi pathways. This selective engagement leads to specific cellular responses, such as:

  • Platelet Shape Change : this compound induces a rapid change in the morphology of platelets, an essential step in the aggregation process.
  • Protein Tyrosine Phosphorylation : The peptide stimulates protein tyrosine phosphorylation, which is critical for various signaling cascades involved in platelet activation and aggregation.

Research Findings

Several studies have characterized the biological activity of this compound, providing insights into its pharmacological properties:

  • Partial Agonist Activity : Research indicates that this compound acts as a partial agonist for PAR-1, inducing shape change without triggering calcium mobilization or secretion from platelets .
  • Signaling Pathway Activation : The peptide preferentially activates pathways associated with G12/13 proteins, leading to specific downstream effects such as Akt phosphorylation .
  • Comparative Studies : In comparison with other peptides and agonists, this compound has shown distinct patterns of activity that suggest potential therapeutic applications in managing thrombotic disorders.

Table 1: Comparative Effects of this compound and Other Agonists on Platelet Activation

PeptideShape ChangeCalcium MobilizationAkt PhosphorylationG Protein Pathway Activated
This compoundYesNoYesG12/13
ThrombinYesYesYesGq
PAR-1 AgonistYesYesYesGq

This table summarizes the distinct biological activities associated with this compound compared to traditional agonists like thrombin. Notably, while both induce shape change, only this compound does so without mobilizing calcium.

Case Study: In Vitro Analysis of Platelet Responses

In a study examining the effects of this compound on human platelets, researchers observed that:

  • Time-Dependent Response : The phosphorylation of Akt was found to be time-dependent, peaking at approximately 5 minutes after exposure to this compound.
  • Inhibition Studies : Use of specific inhibitors for G12/13 pathways significantly reduced the phosphorylation response, confirming the role of these pathways in mediating the effects of this compound .

Eigenschaften

IUPAC Name

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H67N11O10/c1-25(2)20-32(40(61)51-31(12-8-18-50-45(48)49)39(60)55-35(24-37(47)58)43(64)56-19-9-13-36(56)44(65)66)53-41(62)33(21-26(3)4)54-42(63)34(23-27-10-6-5-7-11-27)52-38(59)30(46)22-28-14-16-29(57)17-15-28/h5-7,10-11,14-17,25-26,30-36,57H,8-9,12-13,18-24,46H2,1-4H3,(H2,47,58)(H,51,61)(H,52,59)(H,53,62)(H,54,63)(H,55,60)(H,65,66)(H4,48,49,50)/t30-,31-,32-,33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUNPUFRTIMQBH-QJCLFNHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H67N11O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

922.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.